molecular formula C9H14O4 B13410220 cis-1-Methyl-1,2-cyclohexanedicarboxylic Acid

cis-1-Methyl-1,2-cyclohexanedicarboxylic Acid

Cat. No.: B13410220
M. Wt: 186.20 g/mol
InChI Key: PMUPSYZVABJEKC-IOJJLOCKSA-N
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Description

cis-1-Methyl-1,2-cyclohexanedicarboxylic Acid is an organic compound with the molecular formula C9H14O4. It is a derivative of cyclohexane, where two carboxylic acid groups are attached to the first and second carbon atoms, and a methyl group is attached to the first carbon atom. This compound is known for its stereochemistry, where the substituents are in the cis configuration, meaning they are on the same side of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-Methyl-1,2-cyclohexanedicarboxylic Acid typically involves the hydrogenation of aromatic precursors or the cyclization of appropriate dicarboxylic acid derivatives. One common method is the catalytic hydrogenation of 1-methyl-1,2-cyclohexanedicarboxylic anhydride in the presence of a palladium or platinum catalyst under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

cis-1-Methyl-1,2-cyclohexanedicarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

cis-1-Methyl-1,2-cyclohexanedicarboxylic Acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cis-1-Methyl-1,2-cyclohexanedicarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    cis-1,2-Cyclohexanedicarboxylic Acid: Similar structure but lacks the methyl group.

    trans-1,2-Cyclohexanedicarboxylic Acid: Similar structure but with trans configuration.

    1,3-Cyclohexanedicarboxylic Acid: Different position of carboxylic acid groups.

Uniqueness

cis-1-Methyl-1,2-cyclohexanedicarboxylic Acid is unique due to the presence of the methyl group and the cis configuration, which can influence its chemical reactivity and biological activity. The specific stereochemistry can lead to different interactions with molecular targets compared to its isomers and other similar compounds.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

(1R)-1-methylcyclohexane-1,2-dicarboxylic acid

InChI

InChI=1S/C9H14O4/c1-9(8(12)13)5-3-2-4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)(H,12,13)/t6?,9-/m1/s1

InChI Key

PMUPSYZVABJEKC-IOJJLOCKSA-N

Isomeric SMILES

C[C@]1(CCCCC1C(=O)O)C(=O)O

Canonical SMILES

CC1(CCCCC1C(=O)O)C(=O)O

Origin of Product

United States

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